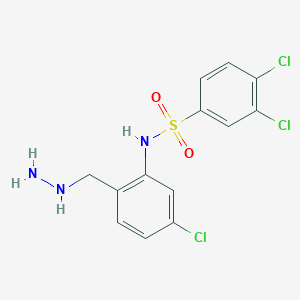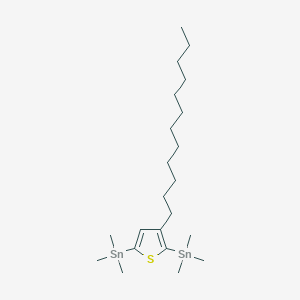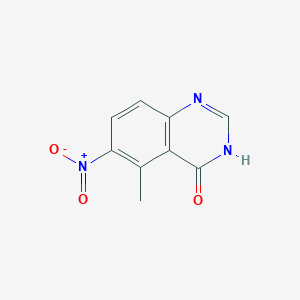
Tris(2,2'-bipyridine)nickel dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2’-bipyridine)nickel dichloride: is a coordination compound with the chemical formula C30H24Cl2N6Ni . It is composed of a nickel ion coordinated to three 2,2’-bipyridine ligands and two chloride ions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridine)nickel dichloride typically involves the reaction of nickel(II) chloride with 2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
NiCl2+3(2,2’-bipyridine)→[Ni(2,2’-bipyridine)3]Cl2
The reaction mixture is often heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for tris(2,2’-bipyridine)nickel dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Tris(2,2’-bipyridine)nickel dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: The bipyridine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
科学的研究の応用
Chemistry: Tris(2,2’-bipyridine)nickel dichloride is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of nickel makes it valuable in redox chemistry .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug delivery systems and as imaging agents .
Industry: In the industrial sector, tris(2,2’-bipyridine)nickel dichloride is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are exploited in processes like hydrogenation and hydroformylation .
作用機序
The mechanism of action of tris(2,2’-bipyridine)nickel dichloride involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The bipyridine ligands stabilize the nickel ion and provide a suitable environment for catalytic reactions .
類似化合物との比較
Tris(2,2’-bipyridine)ruthenium dichloride: Similar coordination structure but with ruthenium instead of nickel.
Tris(2,2’-bipyridine)cobalt dichloride: Similar coordination structure but with cobalt instead of nickel.
Uniqueness: Tris(2,2’-bipyridine)nickel dichloride is unique due to its specific electronic properties and the ability of nickel to adopt multiple oxidation states. This versatility makes it particularly useful in redox reactions and as a catalyst in various chemical processes .
特性
分子式 |
C30H24Cl2N6Ni |
|---|---|
分子量 |
598.1 g/mol |
IUPAC名 |
dichloronickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2ClH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
XAIQSEVZIDIIIC-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)

![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)


![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)
![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)
